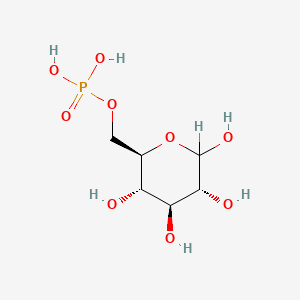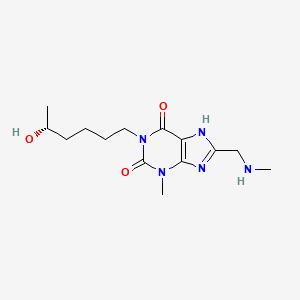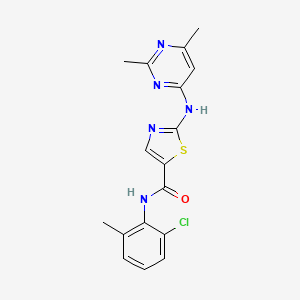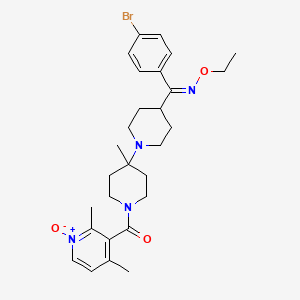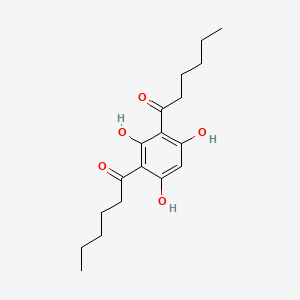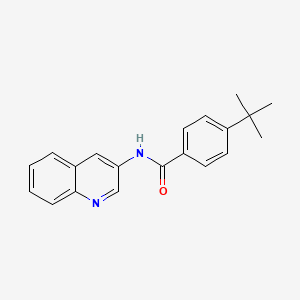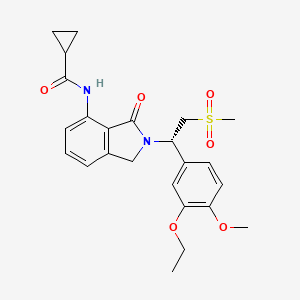
N-Pentyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amide Derivative 1 is a compound belonging to the amide class of organic compounds. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This substitution results in the formation of the amide linkage, represented as -CONH2. Amides are crucial in biological systems, forming the backbone of proteins through peptide bonds. They are also significant in pharmaceuticals, materials science, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amide Derivative 1 can be synthesized through several methods:
Reaction with Acid Chlorides: One common method involves reacting an acid chloride with ammonia, a primary amine, or a secondary amine.
Reaction with Carboxylic Acids: Another method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Reaction with Acid Anhydrides: Simple amides can also be prepared by reacting an acid anhydride with an amine.
Industrial Production Methods: In industrial settings, the production of amides often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost considerations, and the desired properties of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Amide Derivative 1 has a wide range of applications in scientific research:
Chemistry: In synthetic chemistry, amides are used as intermediates in the synthesis of various organic compounds.
Biology: Amides play a crucial role in biological systems, forming the backbone of proteins and peptides.
Medicine: In the pharmaceutical industry, amides are found in many drugs due to their stability and ability to form hydrogen bonds.
Industry: Amides are used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Amide Derivative 1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Amide Derivative 1 can be compared with other similar compounds, such as:
Primary Amides: These are the simplest amides, with the general formula RCONH2.
Secondary Amides: These amides have the general formula RCONHR’, where R and R’ are organic groups.
Tertiary Amides: These amides have the general formula RCONR’R’‘, where R, R’, and R’’ are organic groups.
Amide Derivative 1 is unique due to its specific structure and properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
336615-64-6 |
|---|---|
Molecular Formula |
C22H22Cl3N3O |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22Cl3N3O/c1-3-4-5-12-26-22(29)20-14(2)21(15-6-8-16(23)9-7-15)28(27-20)19-11-10-17(24)13-18(19)25/h6-11,13H,3-5,12H2,1-2H3,(H,26,29) |
InChI Key |
JDBOTXIRNSWBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



